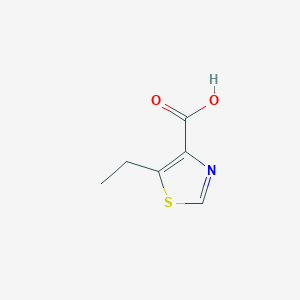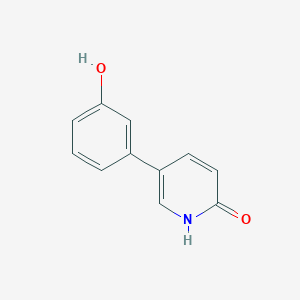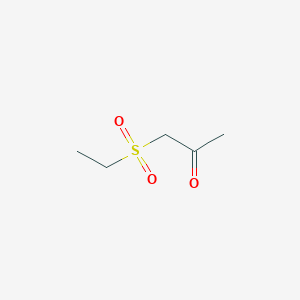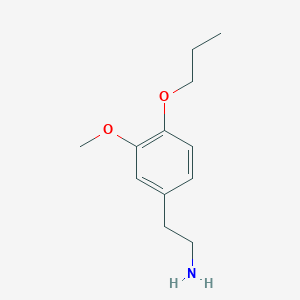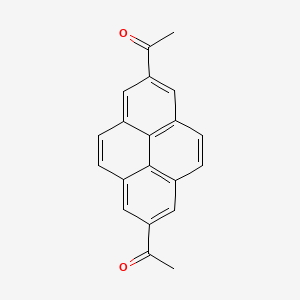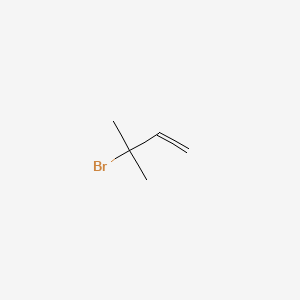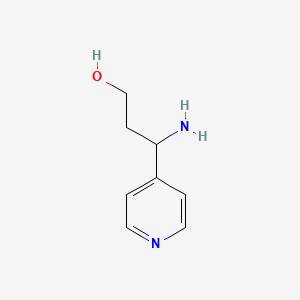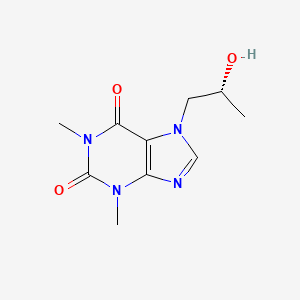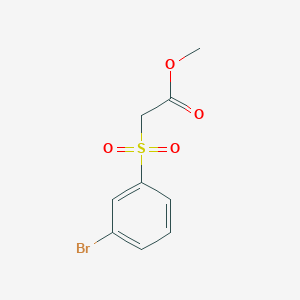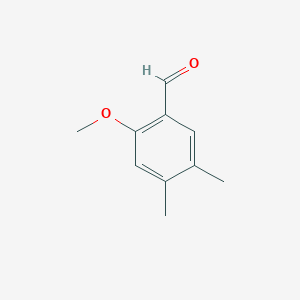![molecular formula C13H17NO B3058006 (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol CAS No. 871727-08-1](/img/structure/B3058006.png)
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Descripción general
Descripción
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.29 g/mol This compound features a bicyclic structure with a benzyl group and a hydroxymethyl group attached to the azabicyclohexane core
Mecanismo De Acción
Target of Action
The primary targets of (3-Benzyl-3-azabicyclo[31It is structurally similar to 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), which is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to target viral proteins, inhibiting their function and thus preventing the virus from replicating.
Mode of Action
For instance, boceprevir, a drug containing 6,6-DMABH, acts as a protease inhibitor for the hepatitis C virus .
Biochemical Pathways
For example, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to interfere with the life cycle of viruses by inhibiting key viral proteins .
Result of Action
For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to inhibit the replication of viruses, thereby preventing the spread of infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be done through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides or diazo compounds for cyclopropane annulation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the azabicyclohexane core or the benzyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of reduced azabicyclohexane derivatives.
Substitution: Formation of benzyl ethers or esters.
Aplicaciones Científicas De Investigación
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aza-3-benzyl-6-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-Benzyl-3-azabicyclo[3.1.0]hexane derivatives
Uniqueness
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is unique due to its specific combination of a benzyl group and a hydroxymethyl group attached to the azabicyclohexane core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRXNUMGKZPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602307 | |
| Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871727-08-1 | |
| Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)

